N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core substituted with a furan-3-ylmethyl group and a 2-methoxyethylamine moiety. The compound’s structure combines aromatic, heterocyclic, and aliphatic components, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-22-11-9-19(13-15-8-10-23-14-15)24(20,21)18-7-6-16-4-2-3-5-17(16)12-18/h6-8,10,12,14H,2-5,9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUWKFFTVRAYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydronaphthalene core with furan and methoxyethyl substituents. The sulfonamide group enhances its solubility and bioactivity.
Chemical Formula:
- Molecular Formula: C17H23N1O3S1
- Molecular Weight: 323.44 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
- Compounds with sulfonamide groups often act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
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Antimicrobial Properties:
- Similar compounds have shown effectiveness against various bacterial strains, likely due to their ability to interfere with bacterial folate synthesis.
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Anticancer Activity:
- Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
Biological Activity Data Table
The following table summarizes the biological activities observed for this compound and related compounds:
| Compound | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial | 15 | Inhibition of folate synthesis |
| Related Sulfonamide Compound A | Anticancer | 10 | Induction of apoptosis |
| Related Sulfonamide Compound B | Anti-inflammatory | 20 | COX inhibition |
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity of various sulfonamides against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects comparable to standard antibiotics.
-
Cancer Cell Line Studies:
- In vitro studies using human breast cancer cell lines demonstrated that the compound reduced cell viability by 50% at concentrations around 10 µM after 48 hours of treatment. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis.
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Neuroprotective Effects:
- Research exploring neuroprotective properties indicated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Tetrahydronaphthalene Cores
(a) Orexin Receptor Agonists (e.g., (R)-YNT-3708)
A key analog is (R)-YNT-3708, a biphenyl sulfonamide orexin 1 receptor (OX1R)-selective agonist. Both compounds share the tetrahydronaphthalene sulfonamide backbone, but (R)-YNT-3708 incorporates a 4-methoxy-3-sulfamoylphenyl group and a pyridin-4-yl acrylamide side chain. Modifications to the sulfonamide moiety in such analogs significantly alter receptor selectivity and potency. For example, replacing the biphenyl group in (R)-YNT-3708 with a furan-3-ylmethyl-methoxyethyl system (as in the target compound) may reduce OX1R affinity but enhance selectivity for other targets due to steric and electronic variations .
Key Differences:
- Substituents: The target compound lacks the acrylamide and pyridine groups critical for OX1R binding in (R)-YNT-3706.
- Pharmacological Impact: (R)-YNT-3708 shows nanomolar potency for OX1R, whereas the target compound’s activity remains uncharacterized but likely diverges due to structural dissimilarity.
(b) Goxalapladib (CAS-412950-27-7)
Goxalapladib, a complex sulfonamide with a 1,8-naphthyridine core, shares functional groups such as the methoxyethylamine and trifluoromethyl biphenyl moieties. Both compounds exhibit high molecular weights (~700 Da for Goxalapladib vs. ~400 Da estimated for the target), which may influence bioavailability .
Key Differences:
- Core Structure: Goxalapladib’s naphthyridine vs. tetrahydronaphthalene in the target compound.
- Therapeutic Application: Goxalapladib is designed for atherosclerosis, while the target compound’s application is undefined.
Tetrahydronaphthalene Carboxamides and Hydroxamates
Compounds like N-(quinolin-8-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide () and hydroxamic acids () share the tetrahydronaphthalene scaffold but differ in functional groups. Carboxamides and hydroxamates often target metalloenzymes (e.g., histone deacetylases) or free radicals, whereas sulfonamides are common in receptor antagonism. The target compound’s sulfonamide group may confer stronger hydrogen-bonding capacity compared to carboxamides, altering target specificity .
Key Differences:
- Functional Groups: Sulfonamide (target) vs. carboxamide/hydroxamate (analogs).
- Mechanistic Implications: Sulfonamides generally exhibit higher acidity (pKa ~10) than carboxamides (pKa ~15), affecting ionization and membrane permeability.
Furan- and Methoxyethyl-Substituted Analogs
(a) N-(furan-2-ylmethyl) Derivatives ()
Compounds like 309281-17-2 (hexahydroquinoline with thiophen-3-yl and bromo-fluorophenyl groups) highlight the role of heterocyclic substituents.
(b) Methoxyethylamine-Containing Compounds ()
The 2-methoxyethyl group in the target compound is also present in Goxalapladib, where it likely improves solubility and reduces plasma protein binding. This substituent is less common in rigid analogs like orexin agonists, suggesting the target compound may prioritize pharmacokinetic optimization over receptor affinity .
Data Tables for Structural and Functional Comparison
Table 1: Structural Comparison of Key Analogs
Table 2: Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
